3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
3-Bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxymethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The triazole ring structure allows for versatile interactions with biological molecules, potentially leading to inhibition or modulation of specific pathways .
Comparison with Similar Compounds
- 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Comparison: Compared to similar compounds, 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and methoxymethyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications .
Properties
CAS No. |
1823868-91-2 |
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Molecular Formula |
C5H8BrN3O |
Molecular Weight |
206.04 g/mol |
IUPAC Name |
3-bromo-1-(methoxymethyl)-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8BrN3O/c1-4-7-5(6)8-9(4)3-10-2/h3H2,1-2H3 |
InChI Key |
BKSPIUCPBLPDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1COC)Br |
Origin of Product |
United States |
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